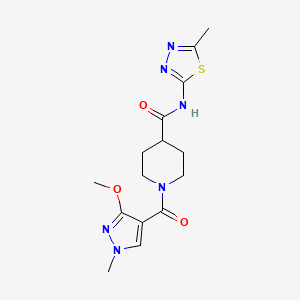
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structure combines a pyrazole moiety with a thiadiazole and a piperidine ring, which may contribute to its pharmacological properties. This article reviews the available literature on its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula: C15H20N6O3S
- Molecular Weight: 364.4 g/mol
- CAS Number: 1251686-62-0
The compound's structure includes key functional groups that are often associated with biological activity:
| Functional Group | Description |
|---|---|
| Pyrazole | Known for anticancer properties |
| Thiadiazole | Exhibits antimicrobial activities |
| Piperidine | Enhances bioavailability |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Anticancer Activity
Recent studies have focused on the anticancer potential of pyrazole derivatives. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested: HepG2 (liver carcinoma), A549 (lung carcinoma)
- IC50 Values: The compound demonstrated significant potency with IC50 values comparable to established chemotherapeutics.
In a study evaluating similar pyrazole derivatives, compounds showed IC50 values ranging from 5.35 μM to 8.74 μM against HepG2 and A549 cells respectively, indicating promising anticancer activity .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
These results suggest that the compound may possess significant antibacterial properties, potentially due to the presence of the thiadiazole moiety, which is known for its antimicrobial effects .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways: The pyrazole ring may interfere with specific enzyme functions critical for cancer cell proliferation.
- Interaction with DNA: Some studies suggest that pyrazole derivatives can bind to DNA, leading to apoptosis in cancer cells.
- Antioxidant Activity: The presence of methoxy groups may enhance antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Study on Pyrazole Derivatives:
- Thiadiazole Compounds:
Eigenschaften
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-9-17-18-15(25-9)16-12(22)10-4-6-21(7-5-10)14(23)11-8-20(2)19-13(11)24-3/h8,10H,4-7H2,1-3H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCDEYGUUKCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














